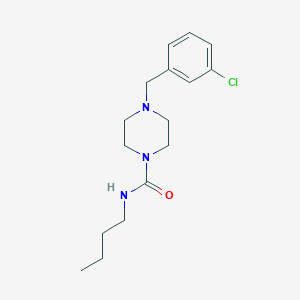
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of piperazine carboxamides and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Applications De Recherche Scientifique
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of chronic pain, inflammation, and cancer. This compound has also been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a potent and selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is expressed in various tissues such as sensory neurons, immune cells, and epithelial cells. TRPV1 is involved in various physiological processes such as pain perception, inflammation, and thermoregulation. This compound blocks the activation of TRPV1 by various stimuli such as heat, capsaicin, and acid, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of disease. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of respiratory diseases such as asthma and COPD, as it has been shown to inhibit airway hyperresponsiveness and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide. One potential application is in the treatment of chronic pain and inflammation, as this compound has shown promising results in animal models of disease. Another potential application is in the treatment of cancer, as this compound has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential use in the treatment of respiratory diseases such as asthma and COPD.
Méthodes De Synthèse
The synthesis of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzylamine with N-butylpiperazine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isobutyl chloroformate to yield this compound. The overall yield of this synthesis method is around 50%.
Propriétés
IUPAC Name |
N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-3-7-18-16(21)20-10-8-19(9-11-20)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDOJPJBWIHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,8-difluoro-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5415678.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5415691.png)

![methyl 4-{[2-(3-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5415695.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5415707.png)
![methyl N-[3-(2-chlorophenyl)acryloyl]leucinate](/img/structure/B5415716.png)
![N-(1-(hydroxymethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5415727.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5415728.png)
![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B5415737.png)

![N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5415759.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)